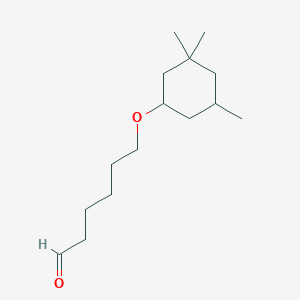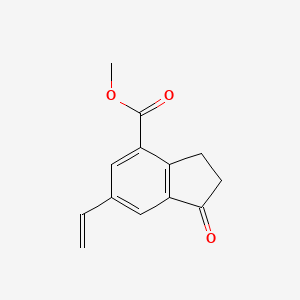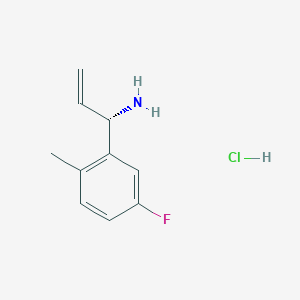
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenylpropenes. These compounds are characterized by a phenyl group attached to a propenyl group. The presence of a fluorine atom and a methyl group on the phenyl ring, along with the amine group, gives this compound unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-methylbenzaldehyde and a suitable amine.
Condensation Reaction: The aldehyde undergoes a condensation reaction with the amine in the presence of a catalyst to form the corresponding imine.
Reduction: The imine is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon.
Crystallization: Purifying the compound through crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine
- (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine acetate
- (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine sulfate
Uniqueness
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydrochloride salt. These features influence its chemical reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C10H13ClFN |
|---|---|
Peso molecular |
201.67 g/mol |
Nombre IUPAC |
(1S)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-3-10(12)9-6-8(11)5-4-7(9)2;/h3-6,10H,1,12H2,2H3;1H/t10-;/m0./s1 |
Clave InChI |
OXSPYZOGUJPZMX-PPHPATTJSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)F)[C@H](C=C)N.Cl |
SMILES canónico |
CC1=C(C=C(C=C1)F)C(C=C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-3-[3-chloro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13053621.png)
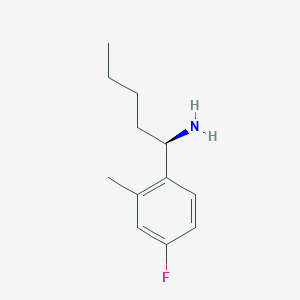
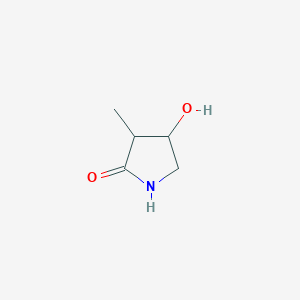
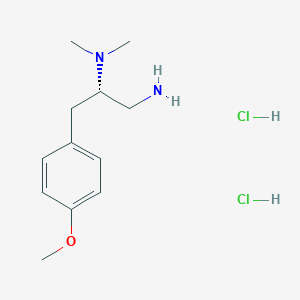
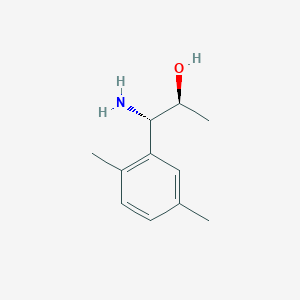
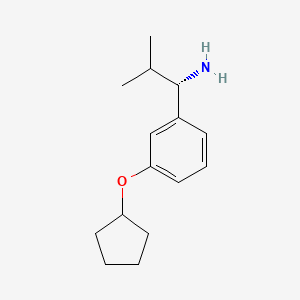

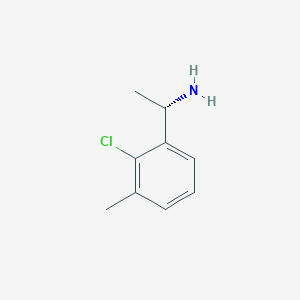
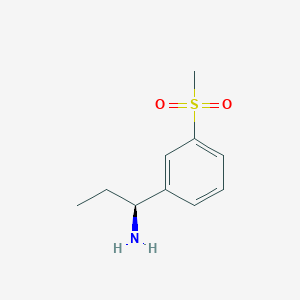
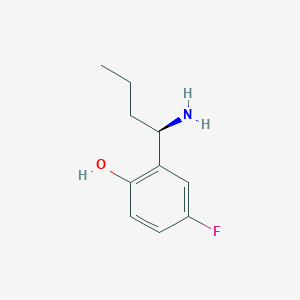
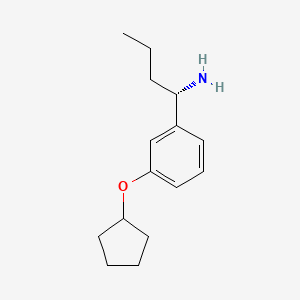
![(R)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13053685.png)
